2-(Methylamino)quinoline-4-carbonitrile
Overview
Description
2-(Methylamino)quinoline-4-carbonitrile, also known as MAQC, is an organic compound that belongs to the family of quinoline derivatives. It has a molecular weight of 183.21 g/mol .
Molecular Structure Analysis
The molecular formula of 2-(Methylamino)quinoline-4-carbonitrile is C11H9N3 . The InChI code is 1S/C11H9N3/c1-13-11-6-8(7-12)9-4-2-3-5-10(9)14-11/h2-6H,1H3,(H,13,14) .Scientific Research Applications
Cancer Treatment Research
2-(Methylamino)quinoline-4-carbonitrile derivatives have shown significant promise in cancer treatment research. A notable study discusses the optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) kinase activity. These compounds exhibit potent inhibitory effects on HER-2 kinase and demonstrate enhanced activity against HER-2 positive cells, suggesting potential applications in cancer therapies (Tsou et al., 2005).
Synthesis and Chemical Properties
Another significant area of application is in the development of novel synthetic pathways and understanding the chemical properties of 2-(Methylamino)quinoline-4-carbonitrile compounds. A study details the synthesis of highly functionalized 5,6-dihydrobenzo[h]quinoline-3-carbonitriles, showcasing the versatility of these compounds in chemical synthesis (Pratap & Ram, 2007).
Photovoltaic Applications
Research also extends into the field of renewable energy, particularly in the development of organic photovoltaic materials. A study investigates the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, highlighting their potential in the fabrication of organic–inorganic photodiodes (Zeyada et al., 2016).
Corrosion Inhibition
2-(Methylamino)quinoline-4-carbonitrile derivatives have been explored as corrosion inhibitors. Studies demonstrate their effectiveness in protecting metals like mild steel in acidic environments. This application is crucial in industries where metal corrosion can lead to significant economic losses and safety hazards (Singh et al., 2016).
DNA Detection
These compounds have also been investigated for their potential in biological applications, such as DNA detection. A study on novel aminated benzimidazo[1,2-a]quinolines, which are derivatives of 2-(Methylamino)quinoline-4-carbonitrile, shows that they can act as fluorescent probes for DNA, indicating potential applications in biochemical research and medical diagnostics (Perin et al., 2011).
Future Directions
The future directions for research on 2-(Methylamino)quinoline-4-carbonitrile could include exploring its potential biological activities and developing more efficient synthesis methods. Given the biological activities exhibited by quinoline derivatives, this compound could be a promising candidate for drug development .
properties
IUPAC Name |
2-(methylamino)quinoline-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-13-11-6-8(7-12)9-4-2-3-5-10(9)14-11/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKYBPQWMMTFMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)quinoline-4-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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